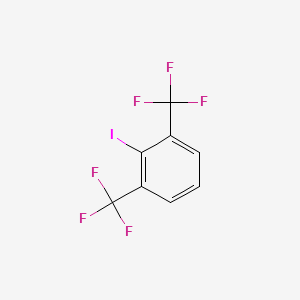
2-Iodo-1,3-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F6I It is characterized by a benzene ring substituted with an iodine atom and two trifluoromethyl groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1,3-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity product.
化学反应分析
Types of Reactions: 2-Iodo-1,3-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be used to convert the iodine atom to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodoarenes.
Reduction: Derivatives with reduced iodine, such as hydroxylated or aminated compounds.
Substitution: Various nucleophilic substitution products, depending on the nucleophile used.
科学研究应用
2-Iodo-1,3-bis(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-Iodo-1,3-bis(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, the trifluoromethyl groups can interact with molecular targets, influencing biological pathways and processes.
Molecular Targets and Pathways:
Electrophilic Reactions: The iodine atom and trifluoromethyl groups can interact with nucleophiles, leading to the formation of new compounds.
Biological Interactions: The trifluoromethyl groups can modulate the activity of enzymes and receptors, affecting cellular functions and signaling pathways.
相似化合物的比较
2-Iodo-1,4-bis(trifluoromethyl)benzene
1,3,5-tris(trifluoromethyl)benzene
2,6-Diiodo-1,3,5-trifluoromethylbenzene
属性
分子式 |
C8H3F6I |
|---|---|
分子量 |
340.00 g/mol |
IUPAC 名称 |
2-iodo-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3H |
InChI 键 |
GKDHSZYHTBFNEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















